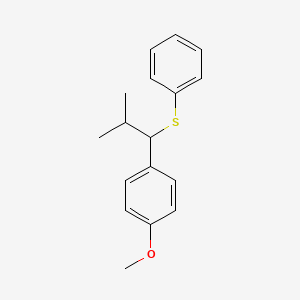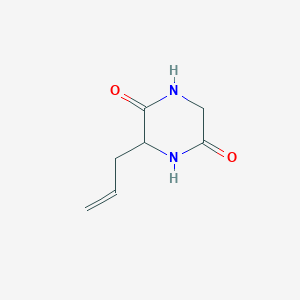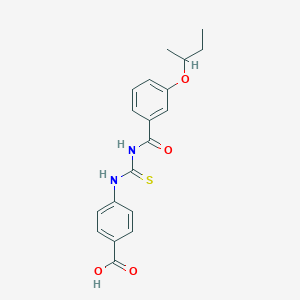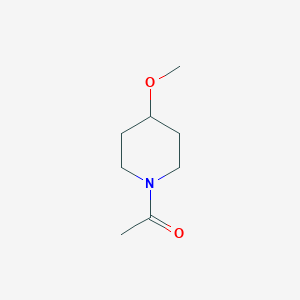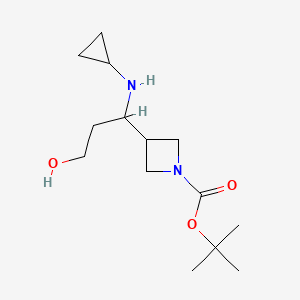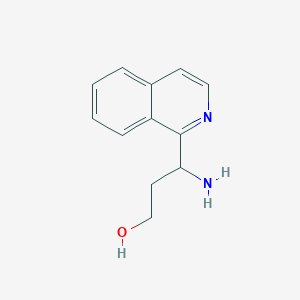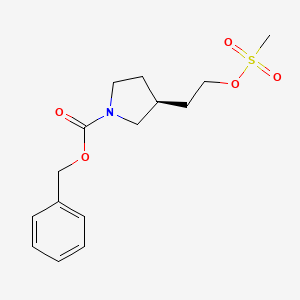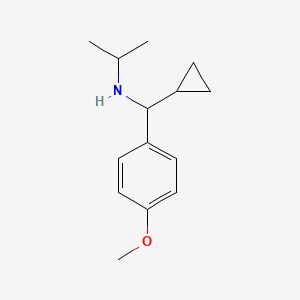![molecular formula C21H21ClN4O3 B13950269 (4-Chloro-phenyl)-[6-(3-methoxy-pyridin-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester](/img/structure/B13950269.png)
(4-Chloro-phenyl)-[6-(3-methoxy-pyridin-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-phenyl)-[6-(3-methoxy-pyridin-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester is a complex organic compound with a unique structure that combines a chloro-phenyl group, a methoxy-pyridinyl group, and a pyrazinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-phenyl)-[6-(3-methoxy-pyridin-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the individual components. The chloro-phenyl group, methoxy-pyridinyl group, and pyrazinyl group are synthesized separately and then combined through a series of reactions.
-
Step 1: Synthesis of 4-Chloro-phenyl Group
- Starting material: Chlorobenzene
- Reaction: Chlorination
- Conditions: Presence of a catalyst such as iron(III) chloride
-
Step 2: Synthesis of 3-Methoxy-pyridin-2-yl Group
- Starting material: Pyridine
- Reaction: Methoxylation
- Conditions: Methanol and a base such as sodium methoxide
-
Step 3: Synthesis of Pyrazin-2-yl Group
- Starting material: Pyrazine
- Reaction: Various methods including nitration and reduction
-
Step 4: Coupling Reactions
- The individual components are then coupled using reagents such as carbodiimides to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chloro-phenyl)-[6-(3-methoxy-pyridin-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
-
Oxidation
- Reagents: Potassium permanganate, hydrogen peroxide
- Conditions: Acidic or basic medium
- Products: Oxidized derivatives of the compound
-
Reduction
- Reagents: Sodium borohydride, lithium aluminum hydride
- Conditions: Solvent such as ethanol or ether
- Products: Reduced derivatives of the compound
-
Substitution
- Reagents: Halogenating agents, nucleophiles
- Conditions: Solvent such as dichloromethane
- Products: Substituted derivatives of the compound
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Halogenating agents in dichloromethane
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dechlorinated derivatives.
Aplicaciones Científicas De Investigación
(4-Chloro-phenyl)-[6-(3-methoxy-pyridin-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester has a wide range of applications in scientific research:
-
Chemistry
- Used as a building block for the synthesis of more complex molecules
- Studied for its reactivity and stability under various conditions
-
Biology
- Investigated for its potential as a biochemical probe
- Used in studies of enzyme interactions and inhibition
-
Medicine
- Explored for its potential therapeutic effects
- Studied for its interactions with biological targets such as proteins and nucleic acids
-
Industry
- Used in the development of new materials and coatings
- Investigated for its potential as a catalyst in chemical reactions
Mecanismo De Acción
The mechanism of action of (4-Chloro-phenyl)-[6-(3-methoxy-pyridin-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Propiedades
Fórmula molecular |
C21H21ClN4O3 |
|---|---|
Peso molecular |
412.9 g/mol |
Nombre IUPAC |
tert-butyl N-(4-chlorophenyl)-N-[6-(3-methoxypyridin-2-yl)pyrazin-2-yl]carbamate |
InChI |
InChI=1S/C21H21ClN4O3/c1-21(2,3)29-20(27)26(15-9-7-14(22)8-10-15)18-13-23-12-16(25-18)19-17(28-4)6-5-11-24-19/h5-13H,1-4H3 |
Clave InChI |
QHMBEAGUEGPETQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C1=CC=C(C=C1)Cl)C2=NC(=CN=C2)C3=C(C=CC=N3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d][1,3]thiazole](/img/structure/B13950193.png)
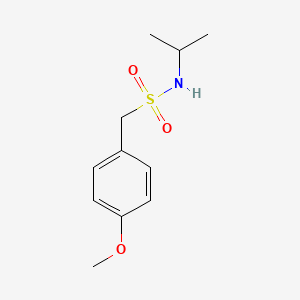
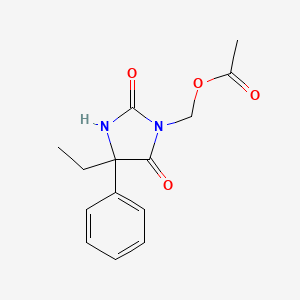
![8-Bromo-2,4-dichlorobenzofuro[3,2-d]pyrimidine](/img/structure/B13950216.png)
